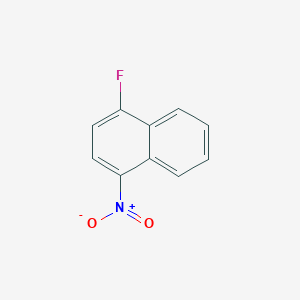

1-Fluoro-4-nitronaphthalene

Description

The exact mass of the compound this compound is unknown and the complexity rating of the compound is unknown. The compound has been submitted to the National Cancer Institute (NCI) for testing and evaluation and the Cancer Chemotherapy National Service Center (NSC) number is 94705. The United Nations designated GHS hazard class pictogram is Irritant, and the GHS signal word is WarningThe storage condition is unknown. Please store according to label instructions upon receipt of goods.

BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Structure

3D Structure

Properties

IUPAC Name |

1-fluoro-4-nitronaphthalene | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C10H6FNO2/c11-9-5-6-10(12(13)14)8-4-2-1-3-7(8)9/h1-6H | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

XVDSBUCGMJBTNO-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC=C2C(=C1)C(=CC=C2F)[N+](=O)[O-] | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C10H6FNO2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID50294139 | |

| Record name | 1-fluoro-4-nitronaphthalene | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID50294139 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

191.16 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

341-92-4 | |

| Record name | 341-92-4 | |

| Source | DTP/NCI | |

| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=94705 | |

| Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |

| Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |

| Record name | 1-fluoro-4-nitronaphthalene | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID50294139 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | 1-Fluoro-4-nitronaphthalene | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Foundational & Exploratory

An In-Depth Technical Guide to the Synthesis of 1-Fluoro-4-nitronaphthalene

Abstract

This technical guide provides a comprehensive overview of the primary synthetic pathways to 1-Fluoro-4-nitronaphthalene, a key intermediate in the development of pharmaceuticals, agrochemicals, and advanced materials. Intended for researchers, scientists, and professionals in drug development, this document delves into the core synthetic strategies, emphasizing the mechanistic rationale behind experimental choices and providing detailed, actionable protocols. We will explore the classical Balz-Schiemann reaction and modern Nucleophilic Aromatic Substitution (SNAr) approaches, offering a comparative analysis to guide methodology selection. This guide is grounded in established chemical principles and supported by authoritative references to ensure scientific integrity and practical applicability.

Introduction: The Significance of this compound

This compound is a valuable bifunctional molecule, incorporating both a nitro group and a fluorine atom on a naphthalene scaffold. The electron-withdrawing nature of the nitro group significantly influences the electronic properties of the naphthalene ring system, making it a versatile precursor for a variety of chemical transformations. The presence of the fluorine atom is of particular interest in medicinal chemistry, as its incorporation into bioactive molecules can enhance metabolic stability, improve binding affinity to target proteins, and modulate pharmacokinetic properties.[1] Consequently, robust and efficient synthetic routes to this compound are of paramount importance for advancing research and development in multiple scientific domains.

Synthesis of the Key Precursor: 4-Nitro-1-naphthylamine

A common and critical precursor for the synthesis of this compound, particularly via the Balz-Schiemann reaction, is 4-nitro-1-naphthylamine. Its synthesis is a two-step process starting from naphthalene.

Step 1: Nitration of Naphthalene to 1-Nitronaphthalene

The direct nitration of naphthalene is a well-established electrophilic aromatic substitution reaction. The regioselectivity of this reaction is highly dependent on the reaction conditions, but typically yields 1-nitronaphthalene as the major product.[2]

Experimental Protocol: Synthesis of 1-Nitronaphthalene [3]

-

Materials: Naphthalene (128 g), 60% Nitric Acid (103 g), 80% Sulfuric Acid (300 g).

-

Procedure:

-

To a mixture of 60% nitric acid and 80% sulfuric acid, add naphthalene (128 g).

-

Stir the reaction mixture for 6 hours at 50°C.

-

Increase the temperature to 60°C and stir for an additional hour.

-

Cool the mixture. The crude 1-nitronaphthalene will solidify and float on the surface of the acid.

-

Separate the crude product and wash it several times with boiling water to remove residual acids and any unreacted naphthalene.

-

The washed product can be further purified by recrystallization from a suitable solvent like ethanol to yield yellow, glistening crystals.

-

-

Yield: This method can achieve a yield of approximately 95% of 1-nitronaphthalene.[3]

Step 2: Amination of 1-Nitronaphthalene to 4-Nitro-1-naphthylamine

The conversion of 1-nitronaphthalene to 4-nitro-1-naphthylamine can be achieved through a nucleophilic substitution reaction.

Experimental Protocol: Synthesis of 4-Nitro-1-naphthylamine

-

Materials: 1-Nitronaphthalene, Hydroxylamine Hydrochloride, Potassium Hydroxide, Ethanol, Methanol.

-

Procedure:

-

Dissolve 1-nitronaphthalene and powdered hydroxylamine hydrochloride in 95% ethanol and warm the solution to 50-60°C.

-

With vigorous stirring, gradually add a solution of potassium hydroxide in methanol over a period of 1 hour.

-

Continue stirring for an additional hour.

-

Pour the warm mixture slowly into ice water.

-

Collect the crude product by filtration and wash thoroughly with water.

-

Recrystallize the crude product from 95% ethanol to obtain orange needles of 4-nitro-1-naphthylamine.

-

-

Yield: This procedure can provide a yield of 55-60%.

Pathway I: The Balz-Schiemann Reaction

The Balz-Schiemann reaction is a classical and widely used method for the introduction of fluorine into an aromatic ring.[4] The reaction proceeds via the diazotization of a primary aromatic amine, followed by the thermal decomposition of the resulting diazonium tetrafluoroborate salt.

Mechanism and Rationale

The reaction is initiated by the diazotization of 4-nitro-1-naphthylamine with nitrous acid, typically generated in situ from sodium nitrite and a strong acid, in the presence of fluoroboric acid (HBF₄).[5] This forms the 4-nitro-1-naphthalenediazonium tetrafluoroborate salt. This salt is often stable enough to be isolated. The subsequent step involves the thermal decomposition of the dried diazonium salt, which proceeds through a unimolecular decomposition to generate an aryl cation, nitrogen gas, and a tetrafluoroborate anion. The aryl cation is then attacked by the fluoride from the tetrafluoroborate anion to yield the desired this compound.

The choice of fluoroboric acid is critical as the tetrafluoroborate anion is a poor nucleophile, which prevents premature substitution reactions and allows for the isolation of the diazonium salt. The thermal decomposition step is often the most critical and potentially hazardous part of the synthesis, as diazonium salts can be explosive when dry.[6] Therefore, the decomposition is typically carried out in small batches or in a high-boiling inert solvent to control the reaction rate and temperature.

Experimental Protocol

-

Materials: 4-Nitro-1-naphthylamine, Sodium Nitrite (NaNO₂), Fluoroboric Acid (HBF₄), Diethyl ether.

-

Procedure:

-

Diazotization: Dissolve 4-nitro-1-naphthylamine in an aqueous solution of fluoroboric acid at a low temperature (0-5°C). Slowly add an aqueous solution of sodium nitrite while vigorously stirring and maintaining the low temperature. The 4-nitro-1-naphthalenediazonium tetrafluoroborate salt will precipitate out of the solution.

-

Isolation: Isolate the precipitated diazonium salt by filtration. Wash the salt with cold diethyl ether to remove any unreacted starting material and byproducts.

-

Drying: Carefully dry the isolated diazonium salt under vacuum at a low temperature. Caution: Dry diazonium salts are potentially explosive and should be handled with extreme care.

-

Thermal Decomposition: Gently heat the dry 4-nitro-1-naphthalenediazonium tetrafluoroborate salt in an inert, high-boiling solvent (e.g., decane or dichlorobenzene) or carefully as a solid in small portions until the evolution of nitrogen gas ceases.

-

Purification: The resulting this compound can be purified by distillation under reduced pressure or by column chromatography.

-

-

Yield: The yields for the synthesis of fluoronitronaphthalenes via this method are reported to be in the range of 10-15%.[7]

Caption: Balz-Schiemann pathway for this compound synthesis.

Pathway II: Nucleophilic Aromatic Substitution (SNAr)

Nucleophilic aromatic substitution offers an alternative and often more scalable approach to the synthesis of this compound. This pathway relies on the displacement of a suitable leaving group from a nitronaphthalene precursor by a fluoride ion. The presence of the electron-withdrawing nitro group is crucial for activating the naphthalene ring towards nucleophilic attack.

From 1-Chloro-4-nitronaphthalene

A common SNAr strategy involves the reaction of 1-chloro-4-nitronaphthalene with a fluoride source.

The SNAr reaction proceeds via a two-step addition-elimination mechanism. The nucleophilic fluoride ion attacks the carbon atom bearing the chlorine atom, forming a resonance-stabilized intermediate known as a Meisenheimer complex. The negative charge in this intermediate is delocalized over the aromatic ring and is particularly stabilized by the ortho- and para-nitro group. In the second step, the chloride ion is eliminated, and the aromaticity of the ring is restored, yielding the fluorinated product.

The choice of fluoride source and reaction conditions is critical for the success of this reaction. Anhydrous potassium fluoride (KF) is a common and cost-effective fluoride source. However, its low solubility in organic solvents often necessitates the use of aprotic polar solvents (e.g., DMF, DMSO, sulfolane) and high reaction temperatures. To enhance the reactivity of the fluoride ion, a phase-transfer catalyst, such as a quaternary ammonium salt or a crown ether, can be employed.[8] The phase-transfer catalyst facilitates the transfer of the fluoride ion from the solid phase to the organic phase, where the reaction occurs.

-

Materials: 1-Chloro-4-nitronaphthalene, Anhydrous Potassium Fluoride (KF), Phase-transfer catalyst (e.g., tetrabutylammonium bromide), Aprotic polar solvent (e.g., sulfolane).

-

Procedure:

-

In a reaction vessel equipped with a mechanical stirrer and a condenser, add 1-chloro-4-nitronaphthalene, anhydrous potassium fluoride, and the phase-transfer catalyst to the aprotic polar solvent.

-

Heat the reaction mixture to a high temperature (typically 150-220°C) with vigorous stirring.

-

Monitor the progress of the reaction by a suitable analytical technique (e.g., GC or TLC).

-

Upon completion, cool the reaction mixture and pour it into water.

-

Extract the product with an organic solvent (e.g., toluene or ethyl acetate).

-

Wash the organic layer with water and brine, dry it over anhydrous sodium sulfate, and concentrate it under reduced pressure.

-

Purify the crude product by vacuum distillation or column chromatography.

-

From 1,4-Dinitronaphthalene

Another potential SNAr route involves the displacement of a nitro group from 1,4-dinitronaphthalene with a fluoride ion.

Similar to the displacement of a chloride, a nitro group can also act as a leaving group in SNAr reactions, especially when the aromatic ring is highly activated by other electron-withdrawing groups. The mechanism is analogous to the one described for the chloro-substituted precursor, involving the formation of a Meisenheimer complex followed by the elimination of the nitrite ion. This approach can be advantageous if 1,4-dinitronaphthalene is more readily available or cost-effective than the corresponding chloro-derivative.

-

Materials: 1,4-Dinitronaphthalene, Anhydrous Potassium Fluoride (KF), Phase-transfer catalyst, Aprotic polar solvent.

-

Procedure:

-

The procedure is similar to the one described for 1-chloro-4-nitronaphthalene.

-

Combine 1,4-dinitronaphthalene, anhydrous potassium fluoride, and a phase-transfer catalyst in an aprotic polar solvent.

-

Heat the mixture at an elevated temperature while monitoring the reaction progress.

-

After the reaction is complete, perform an aqueous workup and extract the product.

-

Purify the final product using standard techniques.

-

Caption: Nucleophilic Aromatic Substitution (SNAr) pathways to this compound.

Comparative Analysis of Synthesis Pathways

The choice of the most suitable synthetic pathway for this compound depends on several factors, including the desired scale of production, available starting materials, safety considerations, and required purity of the final product.

| Parameter | Balz-Schiemann Reaction | SNAr from 1-Chloro-4-nitronaphthalene | SNAr from 1,4-Dinitronaphthalene |

| Starting Material | 4-Nitro-1-naphthylamine | 1-Chloro-4-nitronaphthalene | 1,4-Dinitronaphthalene |

| Key Reagents | NaNO₂, HBF₄ | KF, Phase-Transfer Catalyst | KF, Phase-Transfer Catalyst |

| Reaction Conditions | Low temperature diazotization, high temperature decomposition | High temperature (150-220°C) | High temperature |

| Typical Yield | 10-15%[7] | Generally moderate to high | Potentially moderate to high |

| Advantages | - Well-established method- Good for small-scale synthesis | - Often higher yielding- More amenable to large-scale production- Avoids handling of explosive diazonium salts | - Utilizes a potentially more accessible starting material |

| Disadvantages | - Low yields- Use of potentially explosive diazonium salts- Safety concerns with thermal decomposition | - Requires high temperatures- May require specialized solvents and catalysts | - Nitro group is a less common leaving group than halogens- Potential for side reactions |

Conclusion

The synthesis of this compound can be effectively achieved through two primary pathways: the Balz-Schiemann reaction and Nucleophilic Aromatic Substitution. The Balz-Schiemann reaction, while classical, is often limited by lower yields and the handling of potentially hazardous diazonium intermediates, making it more suitable for laboratory-scale synthesis. In contrast, SNAr reactions, particularly from 1-chloro-4-nitronaphthalene, offer a more scalable and potentially higher-yielding alternative, which is often preferred in industrial settings. The choice between these methods will ultimately be dictated by the specific requirements of the synthesis, including scale, cost, safety, and available resources. Further research into milder and more efficient catalytic systems for both pathways continues to be an active area of investigation, promising to enhance the accessibility of this important synthetic building block.

References

- A Comparative Guide to the Synthesis of 1-Fluoro-4-nitrobenzene Derivatives. BenchChem. [URL: https://www.benchchem.com/product/b1331356-synthesis-route]

- Synthesis of Fluoro-Aromatics by Balz-Schiemann Reaction. A Greener Approach. ResearchGate. [URL: https://www.researchgate.net/publication/283536868_Synthesis_of_Fluoro-Aromatics_by_Balz-Schiemann_Reaction_-_A_Greener_Approach]

- Balz–Schiemann reaction. Wikipedia. [URL: https://en.wikipedia.org/wiki/Balz%E2%80%93Schiemann_reaction]

- Developing organoboranes as phase transfer catalysts for nucleophilic fluorination using CsF. Chemical Science (RSC Publishing). [URL: https://pubs.rsc.org/en/content/articlelanding/2017/sc/c7sc02213k]

- Balz-Schiemann Reaction. ResearchGate. [URL: https://www.researchgate.net/publication/283536868_Synthesis_of_Fluoro-Aromatics_by_Balz-Schiemann_Reaction_A_Greener_Approach]

- Synthesis of Fluoro-Aromatics by Balz-Schiemann Reaction. A Greener Approach. ResearchGate. [URL: https://www.researchgate.net/publication/283536868_Synthesis_of_Fluoro-Aromatics_by_Balz-Schiemann_Reaction_-_A_Greener_Approach]

- Preparation of fluoronitronaphthalenes via a modified Schiemann reaction. Journal of the Chemical Society C: Organic. [URL: https://pubs.rsc.org/en/content/articlelanding/1968/j3/j39680001435]

- Diazotisation. Organic Chemistry Portal. [URL: https://www.organic-chemistry.

- Phase transfer catalysts – Knowledge and References. Taylor & Francis Online. [URL: https://www.tandfonline.com/doi/full/10.1080/17415993.2021.1969581]

- Synergistic Phase-Transfer Catalysis for Nucleophilic Fluorination. ResearchGate. [URL: https://www.researchgate.

- The first study of the thermal and storage stability of arenediazonium triflates comparing to 4-nitrobenzenediazonium tosylate and tetrafluoroborate by calorimetric methods. ResearchGate. [URL: https://www.researchgate.

- Can anyone explain why we add potassium fluoride for this step? Is this some part of Finkelstein reaction? I always thought you use finkelstein with NaI . Thanks in advance. Reddit. [URL: https://www.reddit.com/r/OrganicChemistry/comments/11s1f0f/can_anyone_explain_why_we_add_potassium_fluoride/]

- Development of S N Ar Nucleophilic Fluorination: A Fruitful Academia-Industry Collaboration. ACS Publications. [URL: https://pubs.acs.org/doi/10.1021/acs.accounts.0c00471]

- Thermal Analysis of Arenediazonium Tetrafluoroborate Salts: Stability and Hazardous Evaluation. ChemRxiv. [URL: https://chemrxiv.org/engage/chemrxiv/article-details/60c751280f272105a1215869]

- Asymmetric Dearomative Fluorination of 2‐Naphthols with a Dicarboxylate Phase‐Transfer Catalyst. ResearchGate. [URL: https://www.researchgate.

- Expanding the Balz–Schiemann Reaction: Organotrifluoroborates Serve as Competent Sources of Fluoride Ion for Fluoro‐Dediazoniation. ResearchGate. [URL: https://www.researchgate.

- 4-nitrophenyldiazonium tetrafluoroborate decomposition. Reddit. [URL: https://www.reddit.

- Phase-Transfer Catalysis in Organic Syntheses. CRDEEP Journals. [URL: https://crdeepjournal.org/wp-content/uploads/2021/07/Vol-3-S1-pp-1-10.pdf]

- Organic Syntheses Procedure. Organic Syntheses. [URL: http://www.orgsyn.org/demo.aspx?prep=CV2P0130]

- This compound synthesis. ChemicalBook. [URL: https://www.chemicalbook.com/synthesis/341-92-4.htm]

- This compound. PubChem. [URL: https://pubchem.ncbi.nlm.nih.gov/compound/261764]

- Preparation of fluoronitrobenzene. Google Patents. [URL: https://patents.google.

- An unusual way to synthesize 1-nitronaphthalene from 1-amino-5-nitronaphthalene. International Scholars Journals. [URL: https://www.internationalscholarsjournals.

- Process of diazotization of aromatic. Google Patents. [URL: https://patents.google.

- Synthesis of 1-Nitronaphthalene under Homogeneous Conditions. SciTePress. [URL: https://www.scitepress.org/Link.aspx?doi=10.5220/0008185800730076]

- Spectroscopic Confirmation of 1-fluoro-4-nitrobenzene Reaction Products: A Comparative Guide. BenchChem. [URL: https://www.benchchem.com/product/b1331356-synthesis-route]

- Preparation of 1-nitronaphthalene. PrepChem. [URL: https://prepchem.com/synthesis-of-1-nitronaphthalene/]

- Spectrophotometric Determination of 1- Naphthylamine by Diazotization and Coupling with 8-Hydroxyquinoline. ResearchGate. [URL: https://www.researchgate.net/publication/281604562_Spectrophotometric_Determination_of_1-_Naphthylamine_by_Diazotization_and_Coupling_with_8-Hydroxyquinoline]

- Nucleophilic aromatic substitution of polyfluoroarene to access highly functionalized 10-phenylphenothiazine derivatives. Preprints.org. [URL: https://www.preprints.org/manuscript/202102.0543/v1]

- Application Notes and Protocols for Nucleophilic Aromatic Substitution (SNAr) Reactions of 2-Fluoro-5-nitrobenzene. BenchChem. [URL: https://www.benchchem.com/product/b1331356-synthesis-route]

- Aluminium-mediated Aromatic C–F Bond Activation: Regioswitchable Construction of Benzene-fused Triphenylene Frameworks. The Royal Society of Chemistry. [URL: https://pubs.rsc.org/en/content/articlelanding/2018/sc/c8sc03333a]

- Method for producing 1-nitronaphthalene. Google Patents. [URL: https://patents.google.

- A DFT investigation on aromatic nucleophilic substitution (SNAr) reaction between 4-fluoro-1-naphthaldehyde/4-fluoro-2-naphthaldehyde/1-fluoro-2-naphthaldehyde/1-fluoronaphthalene and methylthiolate ion in gas phase and in protic/aprotic solvents. ResearchGate. [URL: https://www.researchgate.

- 1 Nitronaphthalene. Scribd. [URL: https://www.scribd.com/document/405419999/1-Nitronaphthalene]

- 1-Fluoro-3-nitronaphthalene. ChemScene. [URL: https://www.chemscene.com/products/1-Fluoro-3-nitronaphthalene-394-93-4.html]

- An unusual way to synthesize 1-nitronaphthalene from 1-amino-5-nitronaphthalene. ResearchGate. [URL: https://www.researchgate.

- 13916237.pdf. [URL: https://core.ac.uk/download/pdf/13916237.pdf]

- Decomposition of the diazonium salts of 4-nitro-1-naphthylamine by sodium sulphite and sodium acetate. Preparation of 4 : 4′-dinitro-1 : 1′-azonaphthalene. Journal of the Chemical Society (Resumed). [URL: https://pubs.rsc.org/en/content/articlelanding/1947/jr/jr9470000015]

- Kinetics of thermal decomposition of 4-carboxyl-2,6-dinitrobenzenediazonium ion (CDNBD). [URL: https://www.sigmaaldrich.com/deepweb/assets/sigmaaldrich/product/documents/359/101/01870-1-10.pdf]

Sources

- 1. benchchem.com [benchchem.com]

- 2. scitepress.org [scitepress.org]

- 3. prepchem.com [prepchem.com]

- 4. Balz–Schiemann reaction - Wikipedia [en.wikipedia.org]

- 5. Diazotisation [organic-chemistry.org]

- 6. reddit.com [reddit.com]

- 7. Preparation of fluoronitronaphthalenes via a modified Schiemann reaction - Journal of the Chemical Society C: Organic (RSC Publishing) [pubs.rsc.org]

- 8. taylorandfrancis.com [taylorandfrancis.com]

An In-depth Technical Guide to 1-Fluoro-4-nitronaphthalene (CAS: 341-92-4)

Authored for Researchers, Scientists, and Drug Development Professionals

Foreword

1-Fluoro-4-nitronaphthalene is a substituted aromatic compound of significant interest in the fields of organic synthesis, medicinal chemistry, and materials science. Its unique electronic properties, stemming from the presence of both a fluorine atom and a nitro group on the naphthalene scaffold, render it a versatile intermediate for the construction of complex molecular architectures.[1][2] This guide provides a comprehensive overview of its core properties, reactivity, synthesis, and applications, designed to equip researchers with the technical knowledge required for its effective utilization.

Core Physicochemical & Structural Properties

This compound typically presents as a yellow crystalline solid.[2] The molecule's identity is unequivocally established by its unique CAS number, 341-92-4. A summary of its fundamental properties is provided below.

| Property | Value | Source(s) |

| CAS Number | 341-92-4 | [3] |

| Molecular Formula | C₁₀H₆FNO₂ | [2][3] |

| Molecular Weight | 191.16 g/mol | [3] |

| Appearance | Yellow Solid | [2] |

| Melting Point | 80 °C | [4] |

| Boiling Point | 314.6 °C at 760 mmHg | [4] |

| Density | 1.4 g/cm³ | [4] |

| Solubility | Insoluble in water; Soluble in organic solvents. | [5][6] |

| InChIKey | XVDSBUCGMJBTNO-UHFFFAOYSA-N | [3] |

Spectroscopic Characterization

Definitive structural confirmation of this compound relies on a combination of spectroscopic techniques. The electron-withdrawing nature of the nitro group and the electronegativity of the fluorine atom significantly influence the chemical shifts of the aromatic protons and carbons, providing a distinct spectral fingerprint.

| Technique | Key Features & Expected Values |

| ¹H NMR | The spectrum will exhibit complex multiplets in the aromatic region (typically δ 7.0-8.5 ppm). The protons on the nitrated ring are expected to be shifted further downfield due to the strong deshielding effect of the -NO₂ group. |

| ¹³C NMR | Aromatic carbons will appear in the δ 110-160 ppm range. The carbon bearing the fluorine atom will show a large one-bond coupling constant (¹JC-F), and its chemical shift will be significantly affected. The carbon attached to the nitro group will also be distinctly shifted. |

| ¹⁹F NMR | A key technique for fluorinated compounds, ¹⁹F NMR will show a singlet or a complex multiplet, providing direct evidence of fluorine incorporation. |

| IR Spectroscopy | Characteristic absorption bands are expected for: • Asymmetric & Symmetric N-O stretching (nitro group): ~1520 cm⁻¹ and ~1340 cm⁻¹ • C-F stretching: ~1200-1000 cm⁻¹ • Aromatic C=C stretching: ~1600-1450 cm⁻¹ • Aromatic C-H stretching: >3000 cm⁻¹ |

| Mass Spectrometry | The molecular ion peak (M⁺) should be observed at m/z 191. Fragmentation patterns will likely involve the loss of the nitro group (-NO₂) and subsequent rearrangements of the naphthalene core.[7] |

Chemical Reactivity and Synthetic Utility

The reactivity of this compound is dominated by the electronic interplay of its substituents. The nitro group is a powerful electron-withdrawing group, which deactivates the aromatic ring towards electrophilic aromatic substitution but strongly activates it for Nucleophilic Aromatic Substitution (SₙAr) .

The fluorine atom serves as an excellent leaving group in SₙAr reactions. The strong electron-withdrawing effect of the nitro group stabilizes the negatively charged intermediate (a Meisenheimer complex), which is the rate-determining step of the reaction.[8][9] This makes the C1 position highly susceptible to attack by a wide range of nucleophiles.

Caption: Fig 1. Generalized SₙAr Workflow.

Exemplary Protocol: Reduction to 4-Fluoro-1-aminonaphthalene

A common and highly useful transformation of this compound is the reduction of the nitro group to an amine. This product, 4-Fluoro-1-aminonaphthalene, is a valuable building block for synthesizing dyes and pharmacologically active molecules.

Objective: To reduce the nitro group of this compound to an amine via catalytic hydrogenation.[10]

Materials:

-

This compound (1.0 g)

-

Ethyl acetate (EtOAc, 40 mL)

-

10% Palladium on activated charcoal (Pd/C, 0.3 g)

-

Celite

-

Hydrogen gas (H₂)

-

Hydrogenation flask and apparatus

Step-by-Step Procedure: [10]

-

Preparation: In a hydrogenation flask, dissolve 1.0 g of this compound in 20 mL of EtOAc.

-

Catalyst Addition: Carefully add 0.3 g of 10% Pd/C to the solution.

-

Hydrogenation: Secure the flask to the hydrogenation apparatus. Purge the system with hydrogen gas and then pressurize to 50 psi.

-

Reaction: Stir the reaction mixture vigorously at room temperature for 5 hours. Monitor the hydrogen pressure; if it drops due to consumption, repressurize back to 50 psi as needed. The reaction is complete when hydrogen uptake ceases.

-

Workup: Depressurize the flask. Filter the reaction mixture through a pad of Celite to remove the palladium catalyst.

-

Purification: Wash the Celite pad with an additional 20 mL of EtOAc to ensure complete recovery of the product.

-

Isolation: Combine the filtrates and concentrate the solution under reduced pressure to yield the final product, 4-Fluoro-1-aminonaphthalene.

Synthesis Pathway

While several synthetic routes can be envisioned, a prevalent method for preparing nitronaphthalene derivatives involves the direct nitration of the parent naphthalene system. The synthesis of this compound would logically proceed via the nitration of 1-Fluoronaphthalene. The regioselectivity is directed by the fluorine substituent.

Caption: Fig 2. Plausible Synthesis via Nitration.

This reaction is analogous to the well-established nitration of naphthalene itself, where a mixture of nitric and sulfuric acid is used to generate the nitronium ion (NO₂⁺) electrophile.[11]

Applications in Research and Drug Development

The true value of this compound lies in its role as a versatile chemical intermediate.[1] Its bifunctional nature allows for sequential or orthogonal chemical modifications, making it a powerful tool for building molecular complexity.

-

Scaffold for Medicinal Chemistry: The fluoronitronaphthalene core can be elaborated through SₙAr reactions at the C1 position and transformations of the nitro group at the C4 position. This allows for the systematic exploration of chemical space around the naphthalene scaffold.

-

Introduction of Fluorine: Fluorine is a bioisostere of hydrogen but with vastly different electronic properties. Incorporating fluorine into drug candidates can significantly enhance metabolic stability, binding affinity, and lipophilicity, thereby improving pharmacokinetic and pharmacodynamic profiles.

-

Precursor to Amines: As demonstrated in the protocol above, the nitro group is readily converted to an amine, which is a key functional group for introducing further diversity, for example, through amide bond formation, reductive amination, or diazotization reactions.

Sources

- 1. nbinno.com [nbinno.com]

- 2. CAS 341-92-4: this compound | CymitQuimica [cymitquimica.com]

- 3. This compound | C10H6FNO2 | CID 261764 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 4. echemi.com [echemi.com]

- 5. 350-46-9 CAS | 1-FLUORO-4-NITROBENZENE | Laboratory Chemicals | Article No. 3858D [lobachemie.com]

- 6. 1-Fluoronaphthalene - Wikipedia [en.wikipedia.org]

- 7. PubChemLite - this compound (C10H6FNO2) [pubchemlite.lcsb.uni.lu]

- 8. youtube.com [youtube.com]

- 9. Concerted Nucleophilic Aromatic Substitution Reactions - PMC [pmc.ncbi.nlm.nih.gov]

- 10. Synthesis routes of this compound [benchchem.com]

- 11. prepchem.com [prepchem.com]

An In-depth Technical Guide to 1-Fluoro-4-nitronaphthalene: Structure, Properties, and Applications

Prepared by a Senior Application Scientist

Abstract

This technical guide provides a comprehensive overview of 1-Fluoro-4-nitronaphthalene, a key chemical intermediate in organic synthesis. The document details its molecular structure, chemical formula, and physicochemical properties. It further explores its synthesis, reactivity, and significant applications, particularly within the realms of medicinal chemistry and drug development. This guide is intended for researchers, chemists, and professionals in the pharmaceutical and chemical industries, offering in-depth, field-proven insights and practical methodologies.

Introduction

This compound is a substituted aromatic compound featuring a naphthalene core. The strategic placement of a fluorine atom and a nitro group on the naphthalene ring system imparts unique chemical properties that make it a valuable building block in organic synthesis. The naphthalene scaffold itself is a prevalent feature in many biologically active compounds and approved therapeutics, including propranolol, naproxen, and duloxetine.[1] The introduction of fluorine into drug candidates is a widely used strategy in medicinal chemistry to enhance metabolic stability, binding affinity, and pharmacokinetic profiles.[2][3] Consequently, this compound serves as a crucial synthon for the development of novel pharmaceuticals and advanced materials.[4]

Molecular Structure and Formula

The structural characteristics of this compound are fundamental to understanding its reactivity and utility.

The molecule consists of a bicyclic aromatic naphthalene system. A fluorine atom is attached at the C1 position, and a nitro group (NO₂) is attached at the C4 position. The strong electron-withdrawing nature of the nitro group significantly influences the electron density of the aromatic ring, which is a key factor in its chemical reactivity.

Physicochemical Properties

A summary of the key physical and chemical properties of this compound is presented below. These properties are critical for its handling, storage, and application in various chemical reactions.

| Property | Value | Source |

| CAS Number | 341-92-4 | [5] |

| Appearance | Yellow needles or solid | [8] (analogy) |

| Melting Point | 80 °C | [9] |

| Boiling Point | 314.6°C at 760 mmHg | [9] |

| Density | 1.4 ± 0.1 g/cm³ | [9] |

| Flash Point | 144.1 ± 20.9 °C | [9] |

| Solubility | Insoluble in water | [10] (analogy) |

| XLogP3 | 2.9 | [9] |

Spectroscopic Characterization

Spectroscopic data is essential for the unambiguous identification and purity assessment of this compound.

-

¹H NMR: The proton NMR spectrum is expected to show complex multiplets in the aromatic region (typically δ 7.0-8.5 ppm). The specific coupling patterns are influenced by both proton-proton and proton-fluorine interactions.

-

¹³C NMR: The carbon NMR spectrum will display distinct signals for the ten carbon atoms of the naphthalene ring, with their chemical shifts influenced by the attached fluorine and nitro groups.

-

¹⁹F NMR: The fluorine NMR spectrum provides a direct method for observing the fluorine environment. For similar compounds like 1-fluoro-4-nitrobenzene, a single resonance is expected.[11]

-

Mass Spectrometry: The mass spectrum will show a molecular ion peak (M+) at m/z 191, corresponding to the molecular weight of the compound.[5][7]

-

Infrared (IR) Spectroscopy: The IR spectrum will exhibit characteristic absorption bands for the C-F bond, the aromatic C-H bonds, and strong symmetric and asymmetric stretching vibrations for the nitro group (typically around 1520 and 1340 cm⁻¹).

Synthesis and Reactivity

Synthesis

While specific, detailed synthetic procedures for this compound are not abundant in readily available literature, a common approach for preparing similar fluoronitroaromatic compounds is through a modified Schiemann reaction.[12] This involves the diazotization of a corresponding nitroamine followed by decomposition of the resulting diazonium fluoborate salt. An alternative conceptual pathway could involve the nitration of 1-fluoronaphthalene.

A general procedure for the synthesis of fluoronaphthalenes from naphthylamine involves diazotization followed by a substitution reaction with fluoroboric acid and subsequent thermal decomposition.[13]

Reactivity

The reactivity of this compound is dominated by the electronic effects of its substituents. The nitro group is a powerful electron-withdrawing group, which deactivates the naphthalene ring towards electrophilic substitution but strongly activates it for Nucleophilic Aromatic Substitution (SₙAr) .

In SₙAr reactions, the fluorine atom at the C1 position acts as a good leaving group. The nitro group at the C4 position effectively stabilizes the negative charge of the intermediate Meisenheimer complex through resonance, thereby facilitating the substitution. This makes this compound an excellent substrate for reactions with various nucleophiles (e.g., amines, alkoxides, thiols), allowing for the introduction of diverse functional groups at the C1 position.

Caption: Generalized workflow for Nucleophilic Aromatic Substitution (SₙAr).

Applications in Research and Drug Development

This compound is a versatile intermediate in the synthesis of complex organic molecules. Its ability to undergo SₙAr reactions makes it a valuable precursor for creating a wide range of substituted naphthalene derivatives.

-

Pharmaceutical Synthesis: The naphthalene core is a key structural motif in many FDA-approved drugs.[1] Compounds like this compound are crucial starting materials for synthesizing drug candidates. For instance, the related compound 1-fluoronaphthalene is a key starting material in the synthesis of duloxetine, an antidepressant.[10] The fluoro and nitro functionalities provide handles for further chemical modifications to build complex molecular architectures.

-

Agrochemicals and Materials Science: The reactivity of this compound also makes it useful in the development of new agrochemicals and advanced materials where specific substitution patterns on a naphthalene core are desired.[4][14]

Exemplary Experimental Protocol: Reduction of the Nitro Group

A common follow-up reaction for nitroaromatic compounds is the reduction of the nitro group to an amine. This amine can then be used in a wide array of subsequent chemical transformations. The following protocol describes the reduction of this compound to 4-Fluoro-1-aminonaphthalene.

Objective: To synthesize 4-Fluoro-1-aminonaphthalene via catalytic hydrogenation of this compound.

Materials:

-

This compound (1 g)

-

Ethyl acetate (EtOAc), 40 mL

-

10% Palladium on activated charcoal (Pd/C), 0.3 g

-

Celite

-

Hydrogenation flask and hydrogen source (e.g., Parr hydrogenator)

Procedure:

-

Dissolve this compound (1 g) in ethyl acetate (20 mL) in a hydrogenation flask.[6]

-

Carefully add 10% Palladium on charcoal (0.3 g) to the solution.[6]

-

Seal the flask and connect it to a hydrogenator.

-

Pressurize the reaction vessel with hydrogen to 50 psi.[6]

-

Stir the reaction mixture vigorously for 5 hours. Monitor the hydrogen pressure; if it drops, repressurize to 50 psi.[6]

-

Monitor the reaction progress by thin-layer chromatography (TLC) until all the starting material is consumed.

-

Once the reaction is complete, carefully vent the hydrogen and purge the flask with an inert gas (e.g., nitrogen or argon).

-

Filter the reaction mixture through a pad of celite to remove the palladium catalyst. Wash the celite pad with additional ethyl acetate (20 mL).[6]

-

Combine the filtrates and concentrate the solution under reduced pressure (rotary evaporation).

-

Dry the resulting solid under vacuum to yield the final product, 4-Fluoro-1-aminonaphthalene.[6]

-

Characterize the product using NMR, IR, and mass spectrometry to confirm its identity and purity.

Safety and Handling

This compound is classified as a hazardous substance and must be handled with appropriate safety precautions.

-

GHS Hazard Statements: Harmful if swallowed (H302), Causes skin irritation (H315), May cause an allergic skin reaction (H317), Causes serious eye irritation (H319), and May cause respiratory irritation (H335).[5]

-

Personal Protective Equipment (PPE): Always use personal protective equipment, including safety goggles, chemical-resistant gloves, and a lab coat. Work in a well-ventilated area or under a chemical fume hood.[15][16]

-

First Aid Measures:

-

Storage: Store in a cool, dry, and well-ventilated place in a tightly sealed container.[16]

-

Disposal: Dispose of contents and container to an approved waste disposal plant in accordance with local regulations.[16]

Conclusion

This compound is a strategically important chemical intermediate. Its molecular structure, characterized by an electron-deficient naphthalene ring, makes it an ideal substrate for nucleophilic aromatic substitution reactions. This reactivity profile, combined with the beneficial properties often imparted by fluorine in bioactive molecules, establishes this compound as a valuable building block for professionals in drug discovery, medicinal chemistry, and materials science. A thorough understanding of its properties, reactivity, and handling procedures is essential for its safe and effective utilization in research and development.

References

-

PubChem. This compound | C10H6FNO2. National Center for Biotechnology Information. Available at: [Link]

-

PubChemLite. This compound (C10H6FNO2). Available at: [Link]

-

LookChem. 1-fluoro-2-nitronaphthalene | 5385-52-4. Available at: [Link]

-

Ningbo Inno Pharmchem Co.,Ltd. Optimizing Your Synthesis: The Role of Quality this compound. Available at: [Link]

-

Journal of the Chemical Society C: Organic. Preparation of fluoronitronaphthalenes via a modified Schiemann reaction. RSC Publishing. Available at: [Link]

-

PubMed. Applications of Fluorine in Medicinal Chemistry. National Library of Medicine. Available at: [Link]

-

ResearchGate. Current and emerging applications of fluorine in medicinal chemistry. Available at: [Link]

-

PubMed. Naphthalene, a versatile platform in medicinal chemistry: Sky-high perspective. National Library of Medicine. Available at: [Link]

-

SpectraBase. 1-Fluoro-4-nitro-benzene - Optional[19F NMR] - Chemical Shifts. Available at: [Link]

-

Loba Chemie. 1-FLUORO-4-NITROBENZENE | 350-46-9. Available at: [Link]

-

IARC Publications. 1-Nitronaphthalene. International Agency for Research on Cancer. Available at: [Link]

Sources

- 1. Naphthalene, a versatile platform in medicinal chemistry: Sky-high perspective - PubMed [pubmed.ncbi.nlm.nih.gov]

- 2. Applications of Fluorine in Medicinal Chemistry - PubMed [pubmed.ncbi.nlm.nih.gov]

- 3. researchgate.net [researchgate.net]

- 4. nbinno.com [nbinno.com]

- 5. This compound | C10H6FNO2 | CID 261764 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 6. Synthesis routes of this compound [benchchem.com]

- 7. PubChemLite - this compound (C10H6FNO2) [pubchemlite.lcsb.uni.lu]

- 8. publications.iarc.who.int [publications.iarc.who.int]

- 9. echemi.com [echemi.com]

- 10. Applications of 1-Fluoronaphthalene_Chemicalbook [chemicalbook.com]

- 11. spectrabase.com [spectrabase.com]

- 12. Preparation of fluoronitronaphthalenes via a modified Schiemann reaction - Journal of the Chemical Society C: Organic (RSC Publishing) [pubs.rsc.org]

- 13. 1-Fluoronaphthalene synthesis - chemicalbook [chemicalbook.com]

- 14. Cas 5385-52-4,1-fluoro-2-nitronaphthalene | lookchem [lookchem.com]

- 15. Page loading... [wap.guidechem.com]

- 16. fishersci.com [fishersci.com]

An In-Depth Technical Guide to 1-Fluoro-4-nitronaphthalene: Properties, Synthesis, and Applications

For Researchers, Scientists, and Drug Development Professionals

Introduction: The Strategic Importance of a Fluorinated Naphthalene Scaffold

1-Fluoro-4-nitronaphthalene is a bifunctional aromatic compound that marries the unique electronic properties of a fluorinated naphthalene core with the versatile reactivity of a nitro group. The strategic placement of the fluorine atom and the nitro group on the naphthalene ring system imparts a distinct chemical personality to the molecule, making it a valuable intermediate in synthetic chemistry.[1]

The presence of fluorine, the most electronegative element, can significantly modulate a molecule's physicochemical properties, including lipophilicity, metabolic stability, and binding affinity to biological targets.[2] This has made fluorinated motifs highly sought after in drug discovery. The nitro group, a strong electron-withdrawing group, not only influences the electronic landscape of the aromatic system but also serves as a versatile functional handle for a variety of chemical transformations, most notably reduction to an amino group or participation in nucleophilic aromatic substitution reactions.

This guide aims to provide researchers with the critical information needed to effectively utilize this compound in their synthetic endeavors.

Physicochemical and Spectroscopic Profile

This compound is a yellow solid at room temperature.[1] A summary of its key physical and chemical properties is presented in the table below.

Table 1: Physicochemical Properties of this compound

| Property | Value | Source(s) |

| CAS Number | 341-92-4 | [3] |

| Molecular Formula | C₁₀H₆FNO₂ | [3] |

| Molecular Weight | 191.16 g/mol | [3] |

| Appearance | Yellow solid | [1] |

| Melting Point | 80 °C | [4] |

| Boiling Point | 314.6 °C at 760 mmHg | [4] |

| Solubility | Insoluble in water. Generally soluble in non-polar and moderately polar organic solvents such as hexane, benzene, and ether.[5][6] |

Spectroscopic Characterization

A thorough understanding of the spectroscopic signature of this compound is essential for reaction monitoring and product characterization.

Infrared (IR) Spectroscopy: The IR spectrum of this compound is characterized by strong absorptions corresponding to the nitro group and the C-F bond. Key peaks include:

-

~1520-1570 cm⁻¹ and ~1345-1385 cm⁻¹: Strong, characteristic asymmetric and symmetric stretching vibrations of the N-O bonds in the nitro group.[7][8]

-

~1000-1400 cm⁻¹: Absorption due to the C-F stretching vibration.[7]

-

~3000-3100 cm⁻¹: C-H stretching vibrations of the aromatic ring.[9]

-

~1600 and ~1475 cm⁻¹: C=C stretching vibrations within the aromatic naphthalene ring.[9]

Nuclear Magnetic Resonance (NMR) Spectroscopy:

-

¹H NMR: The proton NMR spectrum will display signals in the aromatic region (typically δ 7.0-9.0 ppm). The electron-withdrawing nitro group and the electronegative fluorine atom will cause downfield shifts for adjacent protons. The coupling of protons with the fluorine atom (¹⁹F) will result in characteristic splitting patterns (doublets or doublet of doublets).

-

¹³C NMR: The carbon NMR spectrum will show ten distinct signals for the ten carbon atoms of the naphthalene ring, unless there is accidental chemical shift equivalence. The carbon atom attached to the fluorine will appear as a doublet due to C-F coupling. The carbon atom bonded to the nitro group will also be significantly deshielded and shifted downfield.[10]

-

¹⁹F NMR: The fluorine NMR spectrum will exhibit a single resonance, the chemical shift of which is indicative of the electronic environment of the fluorine atom on the aromatic ring.

Mass Spectrometry (MS): The electron ionization (EI) mass spectrum will show a prominent molecular ion peak (M⁺) at m/z 191. Key fragmentation patterns would likely involve the loss of the nitro group (-NO₂, m/z 46) and subsequent fragmentation of the naphthalene core.[11]

Synthesis and Purification

While several synthetic strategies can be envisioned, a common and effective method for the preparation of this compound is through the nitration of 1-fluoronaphthalene. An alternative approach involves a modified Schiemann or Sandmeyer reaction starting from 4-nitro-1-naphthylamine.[12][13]

Illustrative Synthesis via Nitration of 1-Fluoronaphthalene

This protocol describes a general procedure for the nitration of an aromatic compound, which can be adapted for the synthesis of this compound.

Experimental Protocol:

Materials:

-

1-Fluoronaphthalene

-

Concentrated Nitric Acid (HNO₃)

-

Concentrated Sulfuric Acid (H₂SO₄)

-

Dichloromethane (or another suitable inert solvent)

-

Ice bath

-

Sodium bicarbonate solution (saturated)

-

Brine

-

Anhydrous magnesium sulfate (MgSO₄) or sodium sulfate (Na₂SO₄)

-

Rotary evaporator

-

Recrystallization solvent (e.g., ethanol or a hexane/ethyl acetate mixture)

Procedure:

-

Reaction Setup: In a round-bottom flask equipped with a magnetic stirrer and a dropping funnel, dissolve 1-fluoronaphthalene in a suitable inert solvent like dichloromethane. Cool the flask in an ice bath to 0-5 °C.

-

Preparation of Nitrating Mixture: In a separate beaker, carefully and slowly add concentrated nitric acid to an equal volume of concentrated sulfuric acid, while cooling in an ice bath. This mixture should be prepared fresh and handled with extreme caution.

-

Nitration Reaction: Slowly add the pre-cooled nitrating mixture dropwise to the stirred solution of 1-fluoronaphthalene, ensuring the internal temperature of the reaction mixture does not exceed 10 °C.

-

Reaction Monitoring: After the addition is complete, allow the reaction to stir at 0-5 °C for a specified time. The progress of the reaction should be monitored by Thin Layer Chromatography (TLC) or Gas Chromatography-Mass Spectrometry (GC-MS) to determine the consumption of the starting material.

-

Workup: Once the reaction is complete, carefully pour the reaction mixture over crushed ice. Separate the organic layer. Wash the organic layer sequentially with water, saturated sodium bicarbonate solution (to neutralize any remaining acid), and brine.

-

Drying and Concentration: Dry the organic layer over anhydrous magnesium sulfate or sodium sulfate, filter, and concentrate the solvent using a rotary evaporator.

-

Purification: The crude product is typically a mixture of isomers. Purify the desired this compound by recrystallization from a suitable solvent or by column chromatography on silica gel.

Causality Behind Experimental Choices:

-

Low Temperature: The nitration of activated aromatic rings is a highly exothermic reaction. Maintaining a low temperature is crucial to prevent over-nitration (dinitration) and to control the regioselectivity of the reaction.

-

Sulfuric Acid: Sulfuric acid acts as a catalyst, protonating nitric acid to form the highly electrophilic nitronium ion (NO₂⁺), which is the active nitrating species.

-

Aqueous Workup: The use of water and a basic wash (sodium bicarbonate) is essential to remove the strong acids used in the reaction, which would otherwise interfere with purification and could degrade the product.

Reactivity and Mechanistic Insights

The key to the synthetic utility of this compound lies in its susceptibility to nucleophilic aromatic substitution (SₙAr) .

The presence of the strongly electron-withdrawing nitro group at the para position to the fluorine atom significantly activates the aromatic ring towards nucleophilic attack. The nitro group stabilizes the negative charge of the intermediate Meisenheimer complex through resonance, thereby lowering the activation energy of the reaction. Fluorine, being a good leaving group in this context due to its high electronegativity which polarizes the C-F bond, is readily displaced by a wide range of nucleophiles.

Figure 1: Generalized workflow for the Nucleophilic Aromatic Substitution (SₙAr) of this compound.

This high reactivity allows for the facile introduction of various functionalities, including:

-

Oxygen nucleophiles: Alcohols and phenols to form ethers.

-

Nitrogen nucleophiles: Amines (primary and secondary) to form substituted anilines.

-

Sulfur nucleophiles: Thiols to form thioethers.

Applications in Drug Discovery and Materials Science

This compound is a valuable precursor for the synthesis of a wide array of more complex molecules with potential biological activity or material properties.

Precursor to Bioactive Scaffolds

The most common and significant application of this compound is its use as a starting material for the synthesis of 4-substituted-1-naphthylamines . This is typically achieved in a two-step sequence:

-

Nucleophilic Aromatic Substitution: Displacement of the fluorine atom by a desired nucleophile.

-

Nitro Group Reduction: Reduction of the nitro group to a primary amine, often using methods such as catalytic hydrogenation (e.g., H₂/Pd-C) or metal-mediated reductions (e.g., SnCl₂/HCl).[14]

The resulting 4-substituted-1-naphthylamine scaffold is a privileged structure found in numerous biologically active compounds and pharmaceutical agents.[15] For instance, the related compound 1-fluoronaphthalene is a key starting material in the synthesis of Duloxetine, a serotonin-norepinephrine reuptake inhibitor used to treat depression and anxiety.[4] The methodologies used with 1-fluoronaphthalene can often be adapted for derivatives like this compound to create novel analogues for drug discovery programs.

Figure 2: Synthetic pathway from this compound to valuable bioactive scaffolds.

Role in Materials Science

The reactive nature of this compound also makes it a useful building block in materials science for the synthesis of dyes, polymers, and other functional organic materials. The ability to introduce different substituents via SₙAr allows for the fine-tuning of the electronic and photophysical properties of the resulting naphthalene-based materials.

Safety and Handling

This compound should be handled with care in a well-ventilated laboratory fume hood. It is harmful if swallowed and causes serious eye irritation. It may also cause skin and respiratory irritation.[3] Appropriate personal protective equipment (PPE), including safety goggles, gloves, and a lab coat, should be worn at all times. For detailed safety information, refer to the Safety Data Sheet (SDS) provided by the supplier.

Conclusion

This compound is a strategically important synthetic intermediate that offers a powerful platform for the construction of complex molecular architectures. Its well-defined reactivity, particularly in nucleophilic aromatic substitution reactions, combined with the beneficial properties often imparted by fluorine, makes it a valuable tool for researchers in drug discovery, medicinal chemistry, and materials science. A thorough understanding of its properties, synthesis, and reactivity, as outlined in this guide, is key to unlocking its full potential in the laboratory.

References

-

PubChem. (n.d.). This compound. National Center for Biotechnology Information. Retrieved from [Link]

-

Organic Chemistry Portal. (n.d.). Sandmeyer Reaction. Retrieved from [Link]

-

RSC Publishing. (n.d.). Preparation of fluoronitronaphthalenes via a modified Schiemann reaction. Journal of the Chemical Society C: Organic. Retrieved from [Link]

-

Ningbo Inno Pharmchem Co., Ltd. (2025, October 16). The Role of Fluorinated Intermediates in Modern Drug Discovery. Retrieved from [Link]

-

NIH National Library of Medicine. (n.d.). Recent trends in the chemistry of Sandmeyer reaction: a review. Retrieved from [Link]

-

Chemistry LibreTexts. (2023, August 29). Mass Spectrometry - Fragmentation Patterns. Retrieved from [Link]

-

Solubility of Things. (n.d.). 1-Fluoronaphthalene. Retrieved from [Link]

-

CDN. (n.d.). IR Tables, UCSC Table 1. Characteristic IR Absorption Peaks of Functional Groups. Retrieved from [Link]

-

Northern Illinois University. (n.d.). Typical IR Absorption Frequencies For Common Functional Groups. Retrieved from [Link]

-

Thieme. (n.d.). 13C NMR Spectroscopy. Retrieved from [Link]

-

NC State University Libraries. (n.d.). 12.6 Infrared Spectra of Some Common Functional Groups – Organic Chemistry. Retrieved from [Link]

-

OpenStax. (2023, September 20). 12.8 Infrared Spectra of Some Common Functional Groups - Organic Chemistry. Retrieved from [Link]

-

SpectraBase. (n.d.). 1-FLUORO-4,5-DINITRONAPHTHALENE - Optional[19F NMR] - Chemical Shifts. Retrieved from [Link]

-

SpectraBase. (n.d.). 1-Fluoro-4-nitro-benzene - Optional[13C NMR] - Chemical Shifts. Retrieved from [Link]

-

Northern Illinois University. (n.d.). Typical IR Absorption Frequencies For Common Functional Groups. Retrieved from [Link]

-

SpectraBase. (n.d.). 1-Fluoro-naphthalene - Optional[1H NMR] - Chemical Shifts. Retrieved from [Link]

Sources

- 1. CN102557865A - Method for preparing 1-fluoronaphthalene - Google Patents [patents.google.com]

- 2. 1-Fluoronaphthalene synthesis - chemicalbook [chemicalbook.com]

- 3. This compound | C10H6FNO2 | CID 261764 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 4. Applications of 1-Fluoronaphthalene_Chemicalbook [chemicalbook.com]

- 5. solubilityofthings.com [solubilityofthings.com]

- 6. benchchem.com [benchchem.com]

- 7. cpb-us-e1.wpmucdn.com [cpb-us-e1.wpmucdn.com]

- 8. eng.uc.edu [eng.uc.edu]

- 9. 12.6 Infrared Spectra of Some Common Functional Groups – Organic Chemistry: A Tenth Edition – OpenStax adaptation 1 [ncstate.pressbooks.pub]

- 10. Thieme E-Books & E-Journals [thieme-connect.de]

- 11. CN1887833A - Prepn process of 1-fluoronaphthalene - Google Patents [patents.google.com]

- 12. Prepn process of 1-fluoronaphthalene - Eureka | Patsnap [eureka.patsnap.com]

- 13. Recent trends in the chemistry of Sandmeyer reaction: a review - PMC [pmc.ncbi.nlm.nih.gov]

- 14. Synthesis routes of this compound [benchchem.com]

- 15. nbinno.com [nbinno.com]

introduction to 1-Fluoro-4-nitronaphthalene as a chemical intermediate

An In-Depth Technical Guide to 1-Fluoro-4-nitronaphthalene as a Chemical Intermediate

For Researchers, Scientists, and Drug Development Professionals

Introduction: The Strategic Importance of this compound

This compound (CAS No. 341-92-4) is a highly functionalized aromatic compound that serves as a pivotal building block in modern organic synthesis.[1][2] Characterized by a naphthalene core substituted with a fluorine atom and a nitro group, this intermediate is engineered for reactivity, offering a versatile platform for constructing complex molecular architectures.[1][3] Its true value lies in the electronic interplay between the two substituents: the strongly electron-withdrawing nitro group activates the aromatic ring for nucleophilic aromatic substitution (SNAr), while the fluorine atom acts as an excellent leaving group in these transformations.[4][5] This guide provides a comprehensive overview of its properties, synthesis, core reactivity, and key applications, with a focus on the underlying chemical principles that make it an indispensable tool for chemists in the pharmaceutical, agrochemical, and materials science sectors.[3]

Physicochemical and Spectroscopic Profile

A thorough understanding of a chemical intermediate begins with its fundamental properties. These characteristics dictate its handling, reaction conditions, and analytical monitoring.

Table 1: Physicochemical Properties of this compound

| Property | Value | Source |

|---|---|---|

| CAS Number | 341-92-4 | [1][6][7][8] |

| Molecular Formula | C₁₀H₆FNO₂ | [2][6][9] |

| Molecular Weight | 191.16 g/mol | [6][9][10] |

| Appearance | Yellow solid/crystals | [1][11] |

| Boiling Point | 314.6°C at 760 mmHg | [12] |

| Topological Polar Surface Area | 45.8 Ų | [6][12] |

| Purity | Typically >95% |[7][13] |

For unambiguous identification and quality control, spectroscopic data is paramount. The following table summarizes the key spectral information available for this compound.

Table 2: Summary of Spectroscopic Data

| Technique | Description | Source |

|---|---|---|

| ¹H NMR | Spectra available for proton environment analysis. | [6] |

| ¹³C NMR | Spectra available for carbon skeleton characterization. | [6] |

| ¹⁹F NMR | Spectra available for fluorine environment analysis. | [6] |

| GC-MS | Mass spectrometry data available for molecular weight and fragmentation pattern confirmation. | [6] |

| FTIR | Infrared spectra available for functional group identification (e.g., C-F, NO₂ stretches). |[6] |

Synthesis Pathway: The Modified Schiemann Reaction

While various synthetic routes can be envisioned, a common and effective method for introducing fluorine onto an aromatic ring is the Balz-Schiemann reaction. This process involves the thermal decomposition of a diazonium fluoroborate salt, which is typically prepared from the corresponding primary aromatic amine. For this compound, the logical precursor is 4-nitro-1-naphthylamine.

The causality behind this choice is twofold:

-

Diazotization: Primary aromatic amines are readily converted to diazonium salts using nitrous acid (generated in situ from sodium nitrite and a strong acid).

-

Fluorination: The subsequent introduction of a fluoroborate counter-ion (from fluoroboric acid) precipitates the diazonium salt, which upon gentle heating, decomposes to yield the desired fluoroaromatic compound, nitrogen gas, and boron trifluoride.[14]

Caption: Proposed synthesis via the Balz-Schiemann reaction.

Core Reactivity: The Engine of Nucleophilic Aromatic Substitution (SNAr)

The primary utility of this compound stems from its high susceptibility to Nucleophilic Aromatic Substitution (SNAr). This is not a feature of unsubstituted aromatic halides, which are notoriously unreactive towards nucleophiles. The reactivity of this molecule is a direct consequence of its electronic structure.

Causality of Reactivity:

-

Activation: The nitro group (NO₂) is a powerful electron-withdrawing group, both through induction and resonance. It withdraws electron density from the naphthalene ring system, making the carbon atom attached to the fluorine (C1) significantly electron-deficient (electrophilic).[1][15]

-

Stabilization: During the reaction, the nucleophile attacks the electrophilic carbon, forming a negatively charged intermediate known as a Meisenheimer complex. This intermediate is resonance-stabilized, with the negative charge delocalized across the aromatic system and, crucially, onto the oxygen atoms of the nitro group. This stabilization lowers the activation energy of the first, rate-determining step.[15][16]

-

Leaving Group Ability: In the context of SNAr, the typical trend for halogen leaving group ability is reversed (F > Cl > Br > I). The rate-determining step is the initial nucleophilic attack. Highly electronegative fluorine enhances the electrophilicity of the carbon it's attached to, accelerating this key step.[5]

Caption: Mechanism of Nucleophilic Aromatic Substitution (SNAr).

Key Applications and Transformations

The SNAr reactivity makes this compound a versatile starting point for introducing a wide array of functional groups, including amines, ethers, and thioethers. However, one of its most common and valuable transformations is the selective reduction of the nitro group to a primary amine.

Application Highlight: Synthesis of 4-Fluoro-1-aminonaphthalene

The resulting compound, 4-Fluoro-1-aminonaphthalene, is itself a valuable intermediate, combining the functionalities of a fluorinated aromatic and a reactive primary amine, which can be used in further derivatization, such as diazotization or amide bond formation. The reduction is typically achieved through catalytic hydrogenation.

Caption: Workflow for the reduction to 4-Fluoro-1-aminonaphthalene.

Experimental Protocol: Catalytic Hydrogenation of this compound

This protocol is a self-validating system where reaction completion can be monitored by techniques like Thin Layer Chromatography (TLC) or High-Performance Liquid Chromatography (HPLC) by observing the disappearance of the starting material.

Materials:

-

This compound (1.0 g)

-

Ethyl Acetate (EtOAc), reagent grade (40 mL)

-

Palladium on activated charcoal (10% Pd, 0.3 g)

-

Celite for filtration

-

Hydrogenation flask and hydrogen source capable of maintaining 50 psi

Procedure:

-

Preparation: In a hydrogenating flask, dissolve 1.0 g of this compound in 20 mL of EtOAc.[10]

-

Catalyst Addition: Carefully add 0.3 g of 10% Palladium on activated charcoal to the solution.

-

Hydrogenation: Secure the flask to the hydrogenation apparatus. Purge the flask with hydrogen gas, then pressurize to 50 psi.[10]

-

Reaction: Maintain the reaction mixture under 50 psi of hydrogen pressure with vigorous stirring for 5 hours. The hydrogen pressure may drop as it is consumed; if so, repressurize to 50 psi as needed.[10]

-

Monitoring: The reaction is complete when all the starting material has been consumed, which can be verified by TLC or LC-MS analysis.

-

Work-up: Once the reaction is complete, carefully vent the hydrogen gas. Filter the reaction mixture through a pad of celite to remove the palladium catalyst.[10]

-

Purification: Wash the celite pad with an additional 20 mL of EtOAc to ensure complete recovery of the product.[10]

-

Isolation: Combine the filtrates and concentrate the solution under reduced pressure (rotary evaporation). Dry the resulting solid under high vacuum to yield pure 4-Fluoro-1-aminonaphthalene.[10]

Safety and Handling

As with any reactive chemical intermediate, proper handling of this compound is essential. It is classified with several hazards that necessitate stringent safety protocols in a laboratory setting.[6]

Table 3: GHS Hazard Information

| Hazard Code | Statement | Classification | Source |

|---|---|---|---|

| H302 | Harmful if swallowed | Acute toxicity, oral | [6][12] |

| H315 | Causes skin irritation | Skin corrosion/irritation | [6] |

| H317 | May cause an allergic skin reaction | Sensitization, Skin | [6] |

| H319 | Causes serious eye irritation | Serious eye damage/eye irritation | [6] |

| H335 | May cause respiratory irritation | Specific target organ toxicity, single exposure |[6] |

Handling Recommendations:

-

Engineering Controls: Use only in a well-ventilated area, preferably within a chemical fume hood, to prevent inhalation of dust or vapors.[17][18]

-

Personal Protective Equipment (PPE): Wear chemical-resistant gloves (e.g., nitrile), safety goggles or a face shield, and a lab coat.[17][19] In case of inadequate ventilation, respiratory protection may be required.[17][18]

-

Handling: Avoid contact with skin, eyes, and clothing. Do not breathe dust. Wash hands thoroughly after handling.[17][19]

-

Storage: Store in a tightly closed container in a cool, dry, and well-ventilated place away from incompatible materials such as strong acids and bases.[17]

-

Disposal: Dispose of contents and container to an approved waste disposal plant in accordance with local, state, and federal regulations. Avoid release to the environment.[17]

References

-

PubChem. (n.d.). This compound. National Center for Biotechnology Information. Retrieved from [Link]

-

Loba Chemie. (2016). 1-FLUORO-4-NITROBENZENE FOR SYNTHESIS MSDS. Retrieved from [Link]

-

JINHUA HUAYI CHEMICAL CO., LTD. (n.d.). This compound CAS NO.341-92-4. Retrieved from [Link]

-

Boronpharm. (2025). Optimizing Your Synthesis: The Role of Quality this compound. Retrieved from [Link]

-

CP Lab Safety. (n.d.). This compound, min 95% (HPLC), 1 gram. Retrieved from [Link]

-

RSC Publishing. (n.d.). Preparation of fluoronitronaphthalenes via a modified Schiemann reaction. Journal of the Chemical Society C: Organic. Retrieved from [Link]

-

PubChemLite. (n.d.). This compound (C10H6FNO2). Retrieved from [Link]

-

ResearchGate. (n.d.). Nucleophilic aromatic substitution reaction of 1-fluoro-4-nitrobenzene.... Retrieved from [Link]

-

University of Liverpool. (n.d.). Aromaticity & Electrophilic/Nucleophilic Aromatic Substitution. Retrieved from [Link]

-

NIST. (n.d.). Benzene, 1-fluoro-4-nitro-. NIST Chemistry WebBook. Retrieved from [Link]

-

The Organic Chemistry Tutor. (2025). Nucleophilic Aromatic Substitution EXPLAINED!. YouTube. Retrieved from [Link]

-

Semantic Scholar. (2024). Sequential Nucleophilic Aromatic Substitution Reactions of Activated Halogens. Retrieved from [Link]

-

Professor Dave Explains. (2019). Nucleophilic Aromatic Substitution. YouTube. Retrieved from [Link]

-

SciTePress. (n.d.). Synthesis of 1-Nitronaphthalene under Homogeneous Conditions. Retrieved from [Link]

-

International Scholars Journals. (n.d.). An unusual way to synthesize 1-nitronaphthalene from 1-amino-5-nitronaphthalene. Retrieved from [Link]

-

PubChem. (n.d.). 1-Nitronaphthalene. National Center for Biotechnology Information. Retrieved from [Link]

Sources

- 1. CAS 341-92-4: this compound | CymitQuimica [cymitquimica.com]

- 2. This compound, CasNo.341-92-4 JINHUA HUAYI CHEMICAL CO., LTD. China (Mainland) [chinahuayichem.lookchem.com]

- 3. nbinno.com [nbinno.com]

- 4. researchgate.net [researchgate.net]

- 5. m.youtube.com [m.youtube.com]

- 6. This compound | C10H6FNO2 | CID 261764 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 7. keyorganics.net [keyorganics.net]

- 8. This compound - CAS:341-92-4 - Sunway Pharm Ltd [3wpharm.com]

- 9. alfa-chemistry.com [alfa-chemistry.com]

- 10. Synthesis routes of this compound [benchchem.com]

- 11. 1-Nitronaphthalene | C10H7NO2 | CID 6849 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 12. echemi.com [echemi.com]

- 13. 341-92-4 this compound AKSci 4081AB [aksci.com]

- 14. Preparation of fluoronitronaphthalenes via a modified Schiemann reaction - Journal of the Chemical Society C: Organic (RSC Publishing) [pubs.rsc.org]

- 15. youtube.com [youtube.com]

- 16. imperial.ac.uk [imperial.ac.uk]

- 17. lobachemie.com [lobachemie.com]

- 18. cdhfinechemical.com [cdhfinechemical.com]

- 19. fishersci.com [fishersci.com]

An In-Depth Technical Guide on 1-Fluoro-4-nitronaphthalene: From Discovery to Application

Abstract

This technical guide provides a comprehensive analysis of 1-Fluoro-4-nitronaphthalene, a pivotal aromatic compound in modern chemical synthesis. We will explore its historical context, from its discovery to the evolution of its synthesis. The guide will detail its chemical and physical properties, supported by spectroscopic data, and elucidate the mechanistic underpinnings of its reactivity. Furthermore, we will examine its significant applications in research and drug development, with a focus on its role as a versatile chemical probe and a foundational building block for complex molecules. This document is intended for researchers, scientists, and professionals in drug development seeking a thorough understanding of this important chemical entity.

PART 1: CORE DIRECTIVE - A Journey into the Essence of this compound

Introduction: A Molecule of Strategic Importance

This compound is an organic compound featuring a naphthalene core substituted with a fluorine atom at the 1-position and a nitro group at the 4-position.[1][2] This specific arrangement of a potent electron-withdrawing nitro group and a halogen imparts unique reactivity to the molecule, making it an invaluable reagent in organic synthesis and medicinal chemistry. Its high susceptibility to nucleophilic aromatic substitution (SNAr) at the carbon atom bonded to fluorine facilitates the introduction of diverse functional groups, establishing it as a versatile precursor for constructing intricate molecular frameworks. This guide aims to provide a holistic overview of this compound, tracing its path from its initial discovery to its contemporary applications.

The Historical Trajectory: Uncovering a Versatile Reagent

While a singular "discovery" of this compound is not well-documented, its emergence is intrinsically linked to the advancements in aromatic chemistry during the early to mid-20th century. This period saw intense investigation into the reactivity of nitronaphthalenes, which are key intermediates in the synthesis of dyes and other chemicals.[3][4] The synthesis of halogenated nitronaphthalenes, including fluorinated analogs, was a natural progression of this research.

The development of the Balz-Schiemann reaction proved to be a critical breakthrough for the synthesis of aryl fluorides.[5][6] This reaction, which involves the thermal decomposition of a diazonium tetrafluoroborate salt, provided a reliable method to introduce fluorine into aromatic rings.[5][6][7] The application of this reaction to 4-nitro-1-naphthylamine paved the way for the preparation of this compound.

The significance of this compound as a synthetic intermediate grew with the understanding of nucleophilic aromatic substitution (SNAr) mechanisms. Chemists recognized that the strong electron-withdrawing nitro group at the 4-position dramatically activates the C-F bond at the 1-position towards nucleophilic attack. This activation is a classic illustration of the SNAr pathway, where the rate-determining step is the formation of a resonance-stabilized Meisenheimer complex.

PART 2: SCIENTIFIC INTEGRITY & LOGIC - The Technical Core

Synthesis and Chemical Properties: A Detailed Examination

The Balz-Schiemann reaction remains the most prevalent and dependable method for synthesizing this compound.[5][6]

Experimental Protocol: Synthesis via the Balz-Schiemann Reaction

Objective: To synthesize this compound from 4-nitro-1-naphthylamine.

Materials:

-

4-nitro-1-naphthylamine

-

Sodium nitrite (NaNO₂)

-

Hydrochloric acid (HCl)

-

Tetrafluoroboric acid (HBF₄)

-

Anhydrous diethyl ether

-

Sand

-

Standard laboratory glassware

Procedure:

-

Diazotization: 4-nitro-1-naphthylamine is dissolved in an aqueous solution of hydrochloric acid and cooled to 0-5°C. A pre-cooled aqueous solution of sodium nitrite is added dropwise, maintaining the low temperature to form the diazonium salt.

-

Formation of Diazonium Fluoroborate: A cold solution of tetrafluoroboric acid is added to the diazonium salt solution, causing the precipitation of the diazonium fluoroborate salt.

-

Isolation: The precipitate is filtered and washed sequentially with cold water, cold ethanol, and anhydrous diethyl ether to yield the dry diazonium fluoroborate salt.

-

Thermal Decomposition: The dry salt is mixed with sand and gently heated. The decomposition reaction yields crude this compound.

-

Purification: The crude product is purified by steam distillation or recrystallization from a suitable solvent like ethanol.

Causality Behind Experimental Choices:

-

Low Temperature: Diazonium salts are inherently unstable and can decompose at higher temperatures. Maintaining a temperature between 0-5°C is crucial to maximize the yield of the diazonium salt.

-

Tetrafluoroboric Acid: HBF₄ serves as both the fluoride source and a precipitating agent, forming a more stable diazonium fluoroborate salt that is less susceptible to side reactions.[5]

-

Sand: The thermal decomposition can be exothermic. Sand is used to moderate the reaction and ensure even heat distribution, preventing uncontrolled decomposition.

Chemical and Physical Properties

| Property | Value |

| Molecular Formula | C₁₀H₆FNO₂[1][8] |

| Molecular Weight | 191.16 g/mol [1][9] |

| Appearance | Pale yellow solid[4] |

| Melting Point | 53-57 °C[4] |

| Boiling Point | 304 °C[4] |

| Solubility | Insoluble in water[3] |

Spectroscopic Data

| Technique | Key Features |